Product packaging for Supprescin A(Cat. No.:CAS No. 143896-40-6)

Supprescin A

Cat. No.: B116920
CAS No.: 143896-40-6
M. Wt: 452.41 g/mol
InChI Key: UOOOFBAWVAQTJK-VSSKVTDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Supprescin A is a bioactive small molecule compound provided For Research Use Only (RUO), intended for in vitro studies to investigate cancer biology and signaling pathways. Its primary research value lies in its function as a suppressing agent, which can reduce the viability of specific cancer cell lines. Current research applications for this compound focus on its role in chemoprevention studies, where it is investigated for its potential to act on later stages of carcinogenesis by reducing aberrant cellular proliferation . Preliminary studies suggest its mechanism of action may involve the modulation of key signal transduction pathways within the cell, leading to alterations in gene expression and induction of cell cycle arrest . From a genetic perspective, research into compounds like this compound is crucial for understanding genetic resilience and suppression interactions, where one genetic perturbation can compensate for the detrimental effects of another . This product is strictly for laboratory research. This compound is not intended for any diagnostic, therapeutic, or clinical applications, nor for human or veterinary use. All information presented is for informational purposes related to basic scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N4O11 B116920 Supprescin A CAS No. 143896-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl] (2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O11/c1-6(23)20-11-13(26)12(25)9(4-22)30-16(11)29-5-8(18)15(28)31-10(24)2-19-14(27)7(17)3-21/h7-9,11-13,16,21-22,25-26H,2-5,17-18H2,1H3,(H,19,27)(H,20,23)/t7-,8-,9+,11+,12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOOFBAWVAQTJK-VSSKVTDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)OC(=O)CNC(=O)C(CO)N)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)OC(=O)CNC(=O)[C@H](CO)N)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162571
Record name Supprescin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143896-40-6
Record name Supprescin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143896406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Supprescin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization of Supprescin a

Elucidation of Supprescin A Primary Structure: GalNAc-O-Ser-Ser-Gly

The primary structure of this compound was determined to be GalNAc-O-Ser-Ser-Gly. This composition consists of a short peptide chain of three amino acids—serine, serine, and glycine—with an N-acetylgalactosamine (GalNAc) sugar moiety attached to the first serine residue. annualreviews.org The determination of this structure was achieved through a combination of amino acid sequence analysis and both 13C and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netoup.com

The identification of this compound, along with the related compound Supprescin B, came from the purification of substances from the pea pathogen Mycosphaerella pinodes that could suppress the production of pisatin (B192138), a phytoalexin in peas. researchgate.net These molecules are secreted by the fungus during the germination of its spores. nih.gov

Comparative Structural Analysis with Supprescin B

This compound and Supprescin B are related glycopeptides secreted by Mycosphaerella pinodes. oup.com While they share a common structural foundation, they differ in the length of their peptide chains.

Key Structural Differences:

This compound: The structure is GalNAc-O-Ser-Ser-Gly. annualreviews.org

Supprescin B: The structure is GalNAc-O-Ser-Ser-Gly-Asp-Glu-Thr. annualreviews.org

Supprescin B is a larger molecule due to the additional three amino acids—aspartic acid, glutamic acid, and threonine—extending the peptide chain. This difference in size is reflected in their molecular weights, with this compound having a molecular weight of 452 and Supprescin B having a molecular weight of 959. researchgate.netoup.com Interestingly, Supprescin B is described as having a "V-shaped structure" with a strong positive charge, which is thought to help it target host proteins. nih.govresearchgate.net In contrast, this compound did not significantly inhibit ATPase activity in vitro, a key interaction for Supprescin B. oup.comresearchgate.net

Table 1: Comparison of this compound and Supprescin B

Feature This compound Supprescin B
Peptide Sequence Ser-Ser-Gly Ser-Ser-Gly-Asp-Glu-Thr
Sugar Moiety GalNAc GalNAc
Attachment Site Serine Serine
Molecular Weight 452 959

Glycopeptide Classification and Structural Attributes

This compound is classified as a mucin-type O-linked glycopeptide. oup.comnih.gov This classification is based on several key structural features:

O-Linked Glycosylation: The sugar moiety is attached to the peptide backbone via an oxygen atom of an amino acid side chain. sigmaaldrich.com In the case of this compound, the linkage is between the GalNAc sugar and the hydroxyl group of a serine residue. nih.gov This is a common type of glycosylation found in secreted proteins. nih.gov

Initiating Sugar: The initial sugar attached to the peptide is N-acetylgalactosamine (GalNAc). sigmaaldrich.com This is the defining characteristic of mucin-type O-glycans. sigmaaldrich.com

Peptide Moiety: The peptide portion of this compound is a simple tripeptide, Ser-Ser-Gly. O-linked glycosylation often occurs on serine or threonine residues. sigmaaldrich.com

The recognition of GalNAc-containing glycopeptides by other biomolecules is often governed by hydrogen bonds involving the hydroxyl groups and the N-acetyl group of the GalNAc, as well as potential CH-π interactions. unizar.esresearchgate.net The specific conformation of the GalNAc-α-1-O-Ser linkage can also play a crucial role in these interactions. unizar.esacs.org While many O-linked glycoproteins are large molecules with dense clusters of glycans, smaller glycopeptides like this compound also play significant biological roles. sigmaaldrich.comnih.gov The analysis of such structures can be challenging due to the labile nature of the O-glycosidic bond. proteinmetrics.com

Biological Activity of Supprescin a in Plant Defense Suppression

Inhibition of Host Defense Responses

Supprescin A is a key player in the intricate chemical warfare between Mycosphaerella pinodes and its pea host. Its primary function is to suppress the host's induced defense responses, which are normally triggered by the recognition of pathogen-derived molecules known as elicitors. The pycnospore germination fluid of M. pinodes contains both elicitors that activate pea's defenses and suppressors like this compound that counteract these defenses. researchgate.net This dual strategy allows the fungus to manipulate the host's defense signaling to its advantage.

Interference with Elicitor-Triggered Signal Cascades

The perception of elicitors by plant cells typically initiates a rapid signaling cascade involving various second messengers and protein kinases, ultimately leading to the activation of defense genes. core.ac.uk this compound intervenes in this process, effectively blocking the signal transduction pathway initiated by the fungal elicitor. oup.com Research indicates that suppressors from M. pinodes are not mere competitors for the same recognition sites as elicitors; instead, they appear to activate a distinct, suppressor-specific signal transduction pathway. oup.com This suggests a sophisticated mechanism by which the fungus actively dismantles the host's defense signaling network. The inhibition of these signal cascades prevents or delays a range of defense responses, including the production of reactive oxygen species and the activation of defense-related genes. oup.com

Suppression of Phytoalexin Biosynthesis

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by plants in response to pathogen attack. jordan.im They represent a major chemical barrier to infection. This compound has been shown to effectively suppress the biosynthesis of these crucial defense compounds in pea. scispace.com

A prime example of this compound's activity is its potent inhibition of the accumulation of pisatin (B192138), the major phytoalexin produced by pea plants. researchgate.netscispace.com The germination fluid of M. pinodes spores contains components that suppress the elicitor-induced accumulation of pisatin. scispace.com This suppression is a critical factor in the pathogen's ability to colonize the host tissue. The secretion of these suppressors, including this compound, is a rapid process, occurring almost immediately after spores are suspended, preceding the secretion of elicitors. scispace.com This temporal advantage allows the fungus to preemptively disable a key component of the pea's chemical defense.

Compound Effect of this compound Plant Reference
PisatinReduction of elicitor-induced accumulationPea (Pisum sativum) researchgate.netscispace.com

Deactivation of Defense-Related Gene Transcription

A fundamental aspect of plant defense is the rapid transcriptional activation of genes encoding proteins involved in various defense pathways. scirp.org this compound directly targets this level of control, deactivating the transcription of crucial defense-related genes that are initially triggered by fungal elicitors. researchgate.netnih.gov

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of plant defense compounds, including phytoalexins and lignin. mdpi.com The gene encoding PAL is rapidly induced upon elicitor perception. oup.com However, treatment with this compound leads to a swift deactivation of this elicitor-triggered transcription of the PAL gene in pea epicotyl tissues. researchgate.netnih.gov This inhibition is not a complete shutdown but can manifest as a significant delay in the accumulation of PAL mRNA. oup.com For instance, in the presence of the suppressor, the elicitor-induced accumulation of PAL mRNA was delayed by approximately 3 to 6 hours. oup.com This delay provides a critical window for the fungus to establish itself before the plant can mount a robust defense. Gel mobility-shift assays have revealed that this compound mediates changes in the binding of nuclear factors to the promoter region of a PAL gene, specifically PSPAL2, suggesting a direct influence on the transcriptional machinery. researchgate.netnih.gov

Gene Effect of this compound Plant Reference
Phenylalanine Ammonia-Lyase (PAL)Deactivation of elicitor-triggered transcriptionPea (Pisum sativum) researchgate.netoup.comnih.gov
Chalcone (B49325) Synthase (CHS)Suppression of elicitor-induced transcriptionPea (Pisum sativum) researchgate.netoup.com

Abrogation of Superoxide (B77818) Generation

One of the most immediate defense responses in plants upon pathogen recognition is the production of reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), in a phenomenon known as the oxidative burst. imrpress.comunc.edu This rapid generation of ROS can inhibit pathogen growth directly and acts as a signal to activate further downstream defenses. unc.edu

This compound effectively counteracts this defense strategy by inhibiting the generation of superoxide. oup.comapsnet.org Research on the interaction between Mycosphaerella pinodes and pea plants demonstrates that its suppressors inhibit the elicitor-induced signal cascade that leads to superoxide production. oup.com This inhibition is a critical step in disarming the host's initial response. The mechanism appears to involve interference with plasma membrane-bound enzymes, such as H+-ATPase, which are integral to the defense signaling pathway. nih.govscispace.com Studies have shown that the plant cell wall itself may be a key site for this interaction, capable of responding to the suppressor in a species-specific manner to regulate superoxide generation. apsnet.org

Effect of this compound on Plant Defense Responses Outcome in Pea Plants References
Superoxide (O₂⁻) Generation Inhibited/Abrogated oup.comapsnet.org
Phenylalanine Ammonia-Lyase (PAL) Gene Transcription Deactivated oup.comnih.gov
Pisatin (Phytoalexin) Accumulation Inhibited oup.com
Infection Inhibitor Production Inhibited apsnet.org

Interference with Host Infection Inhibitors

Beyond the initial oxidative burst, plants deploy a chemical arsenal (B13267) of antimicrobial compounds, known as phytoalexins, to thwart invading pathogens. oup.com In pea plants, a primary phytoalexin is pisatin. oup.com The production of pisatin is triggered by the plant's recognition of pathogen-derived molecules called elicitors. oup.com

This compound actively interferes with the production of these crucial infection inhibitors. It has been shown to suppress the accumulation of pisatin in pea tissues that have been exposed to an elicitor. oup.com This suppression is achieved by targeting the genetic machinery of the plant cell. Specifically, this compound deactivates the elicitor-triggered transcription of the gene for phenylalanine ammonia-lyase (PAL). nih.gov PAL is a pivotal enzyme in the biosynthetic pathway that produces pisatin and other defense-related phenolic compounds. oup.comnih.gov By halting the transcription of this gene, this compound effectively shuts down a key component of the pea plant's chemical defense system. nih.gov Furthermore, suppressors from M. pinodes have been found to interfere with the metabolism of proteinase inhibitors in the plant's plasma membrane, which are also essential for activating defense responses. nih.gov

Induction of Host Susceptibility to Pathogens

The action of this compound extends beyond merely blocking defense responses. It actively manipulates the host's cellular environment to render it more vulnerable to infection, a process known as inducing susceptibility. oup.comapsnet.org This conditioning of the host tissue is a key strategy for ensuring successful colonization by the pathogen. scispace.com

Conditioning Host Cells for Increased Susceptibility

Research indicates that suppressors like this compound do more than just inhibit defense-related genes; they also induce the expression of specific host genes that facilitate compatibility. oup.com This suggests the existence of a suppressor-specific signal transduction pathway that actively re-programs the host cell. oup.com By conditioning the plant tissue in this manner, the pathogen makes the environment more hospitable for its growth and proliferation. scispace.com This induced susceptibility is not a passive consequence of blocked defenses but an active manipulation of the host's physiology to the pathogen's benefit. oup.comuu.nl

Specificity of this compound Action

A defining characteristic of this compound and related suppressors from Mycosphaerella pinodes is the specificity of their action. apsnet.org Unlike general elicitors that can trigger defenses in a wide range of plants, the effects of these suppressors are finely tuned to the pathogen's specific host. apsnet.orgscispace.com

Host-Specific Effects in Pea Plants

The activity of this compound is markedly host-specific. cabidigitallibrary.orgapsnet.org It effectively inhibits defense responses and induces susceptibility almost exclusively in pea plants (Pisum sativum), the natural host of Mycosphaerella pinodes. apsnet.orgscispace.com When applied to non-host plants, such as the cowpea (Vigna sinensis), the suppressor fails to inhibit defense mechanisms like the production of infection inhibitors or superoxide. apsnet.org

This specificity is a cornerstone of the host-parasite interaction and is believed to be a key determinant of the pathogen's host range. apsnet.orgscispace.com Interestingly, while some biochemical effects, like the inhibition of H+-ATPase in isolated plasma membranes, can be observed in non-host species in vitro, the functional inhibition within living leaf tissue only occurs in the host plant, pea. scispace.com This highlights a complex recognition or response system within the host that is required for the suppressor to exert its full effect, ultimately determining whether an infection will be successful. scispace.com

Elicitor Activity in Non-Host Plants

While this compound functions as a suppressor of defense mechanisms in its host plant, the pea (Pisum sativum), it exhibits a contrasting role as a potent elicitor of defense responses in various non-host plants. This dual functionality highlights the specificity of its interaction with plant receptors, dictating whether it triggers susceptibility or resistance. In non-host species, this compound is recognized not as a suppressor, but as a signal of a potential pathogen, thereby activating the plant's innate immune system.

Research has demonstrated that the suppressor from Mycosphaerella pinodes, which contains this compound, actively induces defense mechanisms in several plants that are not its natural hosts. oup.com This elicitor activity has been observed in species such as cowpea, kidney bean, and soybean. oup.com The application of the suppressor to these non-host plants leads to the accumulation of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack. oup.complantsjournal.com

In detailed studies using cowpea as a model non-host plant, it was found that the suppressor from M. pinodes strongly activated the promoter of the phenylalanine ammonia-lyase (PAL) gene. oup.com The PAL enzyme is a critical component of the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of defense-related compounds, including phytoalexins and lignin. The induction of the PSPAL1 promoter by the suppressor in cowpea was notably high, recorded at a 2.4-fold induction. This level of activation was significantly greater than the 1.4-fold induction caused by the corresponding elicitor in the host plant, pea. oup.com This finding underscores the potent eliciting capability of this compound in a non-host context.

The mechanism by which this compound switches its function from a suppressor in host plants to an elicitor in non-host plants is a key area of investigation. It is believed that the structural conformation of plant receptors in non-host species differs from those in host plants, leading to a different perception and subsequent signaling cascade upon binding of this compound. This differential recognition is fundamental to the concept of non-host resistance, where a plant species is resistant to all genetic variants of a particular pathogen species.

The table below summarizes the observed elicitor activities of the M. pinodes suppressor, containing this compound, in various non-host plants based on published research findings.

Non-Host PlantObserved Defense ResponseResearch Finding
Cowpea (Vigna unguiculata)Strong activation of the PSPAL1 gene promoter (2.4-fold induction)The suppressor from M. pinodes demonstrates significant elicitor activity in cowpea. oup.com
Cowpea (Vigna unguiculata)Accumulation of phytoalexinsTreatment with the suppressor induces the synthesis of antimicrobial compounds. oup.com
Kidney Bean (Phaseolus vulgaris)Accumulation of phytoalexinsThe suppressor elicits a defense response in the form of phytoalexin production. oup.com
Soybean (Glycine max)Accumulation of phytoalexinsSimilar to other non-host legumes, soybean responds to the suppressor by producing phytoalexins. oup.com

Molecular Mechanisms of Supprescin a Action

Interactions with Host Cellular Components

Supprescin A targets fundamental enzymatic activities at the host cell surface, specifically interfering with ATP-hydrolyzing enzymes that are critical for signal transduction and defense activation.

The plasma membrane H+-ATPase is a vital enzyme in plant cells, creating an electrochemical gradient that drives nutrient uptake and is involved in various signaling pathways. wikipedia.org Supprescins are known to interfere with this crucial function. researchgate.net

While the intact this compound glycopeptide does not inhibit ATPase in vitro, its constituent peptide moiety does. nih.gov The tripeptide, Ser-Ser-Gly, which forms the peptide backbone of this compound, was found to inhibit the ATPase activity in pea plasma membranes in a competitive manner. nih.govresearchgate.netokayama-u.ac.jp This indicates that the peptide portion of the molecule can directly compete with the enzyme's substrate, likely at the ATP-binding site. This competitive inhibition by the Ser-Ser-Gly peptide is a key mechanistic detail in understanding how this compound ultimately contributes to the suppression of the host's defense-related energy-dependent processes.

Table 1: Inhibitory Effects on Pea Plasma Membrane ATPase

Compound Peptide Moiety Type of Inhibition
This compound Ser-Ser-Gly Does not inhibit in vitro nih.govresearchgate.net
Ser-Ser-Gly N/A Competitive nih.govresearchgate.net
Supprescin B Ser-Ser-Gly-Asp-Glu-Thr Non-competitive nih.govresearchgate.net

In addition to the plasma membrane, this compound also acts on enzymes located within the plant cell wall. The primary target identified is an ecto-NTPDase (nucleoside triphosphate diphosphohydrolase), also known as an apyrase. researchgate.netnih.gov

This compound is a direct suppressor of the pea ecto-apyrase, PsAPY1. researchgate.netnih.govannualreviews.org This enzyme is a key component of the plant's extracellular defense system, playing a role before the initiation of PAMP-triggered immunity (PTI). researchgate.net By directly binding to and inhibiting PsAPY1, this compound disrupts the normal function of this defense-related enzyme. researchgate.netnih.gov This inhibition is believed to benefit the fungal pathogen by altering the levels of extracellular ATP (eATP), which in turn modulates signaling pathways, such as activating jasmonic acid (JA) signaling while antagonizing the salicylic (B10762653) acid (SA) pathway needed for an effective early defense. nih.gov The action site for supprescins has been identified as this NTPase, which is associated with a superoxide (B77818) generator at the plant cell wall. annualreviews.org

The mechanism behind the inhibition of PsAPY1 by this compound involves a change in the enzyme's quaternary structure. researchgate.net In its active state, the cell wall-associated ecto-apyrase exists as part of a large protein complex. researchgate.net Treatment with supprescin causes the dissociation of this complex, leading to the appearance of the apyrase monomer. researchgate.net This supprescin-induced monomerization directly results in the inhibition of the enzyme's activity. researchgate.netnih.gov This structural change is a critical step in how this compound deactivates this frontline defense enzyme in the host cell wall.

Suppression of Ecto-NTPDase (PsAPY1) Activity

Interference with Phosphatidylinositol-Dependent Signal Transduction Pathways

Signal transduction pathways that rely on phosphatidylinositol and its phosphorylated derivatives, polyphosphoinositides, are crucial for cellular communication and signaling in plants, particularly in response to external stimuli like pathogen attack. Research indicates that suppressors from Mycosphaerella pinodes, the fungus that produces this compound, can inhibit polyphosphoinositide metabolism in pea plasma membranes. This interference is a key part of the pathogen's strategy to disrupt the plant's defense signaling at a very early stage.

Studies have identified two related suppressor molecules, this compound and Supprescin B. It has been noted that this compound can reduce the inhibitory action of Supprescin B, suggesting a complex interplay between these molecules in modulating the host's signaling pathways. The inhibition of polyphosphoinositide metabolism disrupts the generation of second messengers, which would normally amplify the defense signal throughout the cell, indicating that this pathway is a direct target for fungal suppressors.

Modulation of Proteinase Inhibitor Metabolism

Proteinase inhibitors (PIs) are key defensive proteins in plants that accumulate in response to wounding or pathogen attack. They function by inhibiting the digestive enzymes of invading pests and pathogens. The synthesis and accumulation of PIs are heavily regulated by the jasmonic acid (JA) signaling pathway. nih.govuchile.cl Jasmonic acid and its volatile ester, methyl jasmonate (MJA), are potent inducers of genes that code for proteinase inhibitors, such as proteinase inhibitor I and II. nih.govtandfonline.com

This compound indirectly modulates the metabolism of these proteinase inhibitors by targeting the JA biosynthesis pathway. As detailed in section 4.2.1, suppressors from M. pinodes induce the expression of the 12-oxophytodienoate reductase (OPR) gene, which leads to the production of jasmonic acid. oup.com This induced JA can then, in turn, regulate the expression of proteinase inhibitor genes. nih.govuchile.clunl.edu By manipulating the levels of JA, this compound can therefore influence the plant's metabolic commitment to producing these crucial defensive proteins, creating a more favorable environment for the pathogen.

Cellular Processes and Pathways Affected by this compound

Regulation of Jasmonic Acid Biosynthesis Pathways

The jasmonic acid pathway is a critical signaling route in plants for regulating responses to both biotic and abiotic stress. This compound has been shown to directly manipulate this pathway to the advantage of the invading pathogen. A key finding demonstrated that suppressors from M. pinodes induce the expression of a specific gene in pea epicotyls, identified as S64. oup.com

Sequence analysis revealed that the S64 clone encodes 12-oxophytodienoate reductase (OPR), a pivotal enzyme in the biosynthetic pathway of jasmonic acid. oup.com OPR catalyzes a key reduction step necessary for the formation of JA. The induction of OPR gene expression by the suppressor was observed to be rapid, with mRNA levels increasing within one hour of treatment and peaking by three hours. oup.com This induction leads to the production of JA or related compounds. The resulting accumulation of JA is thought to contribute to the establishment of a compatible interaction (i.e., successful infection) by subsequently inhibiting the expression of other defense-related pathways, such as the phenylpropanoid pathway. oup.com

Gene Expression Modulation

The primary mechanism through which this compound and related suppressors exert their effects is by altering the host plant's gene expression profile. This modulation involves both the shutdown of key defense genes and the specific induction of others that may aid the pathogen.

Research has established that suppressors from M. pinodes can deactivate the transcription of genes crucial for the plant's defense response. apsnet.org When pea tissues are treated with an elicitor (a molecule that normally triggers defense), there is a rapid accumulation of messenger RNA (mRNA) for enzymes in the phytoalexin biosynthesis pathway. However, when the suppressor is present simultaneously, this induction is negated. apsnet.org

Conversely, some host genes are specifically induced by the suppressor. The most well-documented example is the induction of the S64 gene, which encodes the jasmonic acid biosynthesis enzyme 12-oxophytodienoate reductase (OPR). oup.com This indicates that the suppressor has a dominant and highly specific action, capable of both repressing and activating distinct sets of genes to override the plant's immune system.

**Table 1: Gene Expression in Pea (Pisum sativum) Tissues in Response to Suppressor from *Mycosphaerella pinodes***

Gene Encoded Enzyme/Protein Effect of Suppressor Implied Function Reference
PAL Phenylalanine Ammonia-Lyase Suppression of elicitor-induced expression Blocks phytoalexin defense pathway apsnet.org
CHS Chalcone (B49325) Synthase Suppression of elicitor-induced expression Blocks phytoalexin defense pathway apsnet.org
S64 (OPR) 12-oxophytodienoate Reductase Induction of expression Activates jasmonic acid biosynthesis oup.com

Post-transcriptional regulation involves the control of gene expression at the RNA level, including processes like mRNA splicing, stability, and transport, which occur after a gene has been transcribed from DNA. pressbooks.pubwikipedia.org While this compound profoundly impacts gene expression, current scientific literature strongly indicates that its primary mode of action is at the transcriptional level—that is, controlling whether a gene is transcribed into mRNA. apsnet.orgcabidigitallibrary.org Studies have focused on the ability of suppressors to either deactivate or induce the transcription of target genes. oup.comapsnet.org To date, specific molecular mechanisms demonstrating that this compound exerts post-transcriptional regulatory effects have not been detailed in published research.

Suppressor-Inducible Gene Expression Profiles

Regulation of Intracellular pH in Host Cells

Extensive research of publicly available scientific literature did not yield any specific studies or data regarding the direct effects of this compound on the regulation of intracellular pH in host cells. The primary mechanism of action described for this compound relates to its ability to suppress plant defense responses by interfering with signal transduction pathways at the plasma membrane. nih.govoup.comnih.gov

The known mechanisms of this compound include:

Interference with Plasma Membrane ATPase: Research suggests that this compound may directly interact with and interfere with a plasma membrane ATPase in host plant cells. nih.gov

Inhibition of Elicitor-Induced Signaling: this compound is recognized for its role in inhibiting the signal cascade initiated by elicitors, which are molecules that trigger plant defense mechanisms. oup.com This includes the suppression of defense gene transcription, such as the gene for phenylalanine ammonia-lyase (PAL). nih.gov

While plasma membrane ATPases can be involved in proton pumping and thus play a role in maintaining intracellular pH, no studies have explicitly investigated or confirmed a link between the action of this compound on this enzyme and any subsequent changes in the host cell's internal pH. Therefore, any discussion on this topic would be purely speculative.

Further research is required to determine if this compound has any direct or indirect role in modulating the intracellular pH of host cells.

Biosynthesis and Production of Supprescin a

Fungal Origin and Secretion by Mycosphaerella pinodes

Supprescin A is a naturally occurring glycopeptide that originates from the fungal plant pathogen Mycosphaerella pinodes (also referred to as Peyronellaea pinodes). nih.govnih.govnih.gov This fungus is the causal agent of Mycosphaerella blight on peas (Pisum sativum). nih.govnih.govresearchgate.net The production of this compound is a key aspect of the fungus's interaction with its host environment.

Research has shown that this compound, along with the related compound Supprescin B, is secreted by the fungus during the early stages of the infection process. annualreviews.orgfrontiersin.org Specifically, these glycopeptides are released into the germination fluid of the fungal spores. annualreviews.org Classified as mucin-type glycopeptides, they are part of the secondary metabolites produced by M. pinodes. frontiersin.orgoup.comnih.gov The secretion of these molecules is considered a crucial strategy for the fungus to modulate the host plant's defense mechanisms. okayama-u.ac.jpokayama-u.ac.jp

Proposed Biosynthetic Pathway Interrelationships with Supprescin B

The precise enzymatic pathway for the biosynthesis of this compound within Mycosphaerella pinodes has not been fully elucidated in the available research. However, the structural relationship between this compound and Supprescin B provides a strong basis for a proposed biosynthetic connection.

This compound has the chemical structure GalNAc-O-Ser-Ser-Gly. annualreviews.org It consists of a tripeptide backbone (Ser-Ser-Gly) where an N-acetylgalactosamine (GalNAc) sugar is attached via an O-glycosidic bond to a serine residue. annualreviews.orgfrontiersin.org

Supprescin B is a more complex glycopeptide, with the structure Gal-GalNAc-O-Ser-Ser-Gly-Asp-Glu-Thr. annualreviews.orgoup.com It contains the entire this compound molecule as its core structural unit. This core is extended by four additional amino acids (Asp-Glu-Thr) and is further glycosylated with a galactose (Gal) molecule attached to the GalNAc residue. annualreviews.orgoup.com

This structural overlap strongly suggests that both compounds share a common biosynthetic pathway. It is proposed that the synthesis begins with the formation of the tripeptide Ser-Ser-Gly. This peptide is then glycosylated with N-acetylgalactosamine to yield this compound. Subsequently, a portion of the synthesized this compound serves as an intermediate for the production of Supprescin B. This process would involve the sequential addition of the amino acids aspartic acid, glutamic acid, and threonine to the C-terminus of the peptide chain, followed by the final glycosylation step where a galactose unit is added. annualreviews.orgokayama-u.ac.jp The common moiety, GalNAc-O-Ser-Ser-Gly, is considered essential for the molecule's function. okayama-u.ac.jp

Structure Activity Relationship Sar Studies of Supprescin a

Contribution of Peptide Moieties to Biological Activity

The biological activity of Supprescin A is significantly influenced by its peptide component. Research has demonstrated that the peptide portion can interact with host enzymes, although its activity differs notably from that of the intact glycopeptide. Studies examining the effects of this compound and its constituent peptide on ATPase activity in pea plasma membranes have revealed that while the complete this compound molecule does not inhibit this enzyme in a non-competitive manner, its peptide fragment does exhibit inhibitory effects. researchgate.netjst.go.jp Furthermore, the intact this compound molecule was found to reduce the inhibitory effect of a related compound, Supprescin B, on ATPase activity. researchgate.netjircas.go.jp

The peptide moiety of this compound has been identified as the tripeptide Ser-Ser-Gly. researchgate.netjst.go.jp This specific sequence is directly responsible for a distinct biological activity observed in vitro. The isolated Ser-Ser-Gly tripeptide was shown to inhibit the ATPase activity in pea plasma membranes in a competitive manner. researchgate.netjst.go.jpjircas.go.jp This finding contrasts with the action of the intact this compound and indicates that the peptide sequence itself possesses the ability to bind to the active site or a site that competes with the substrate of the ATPase enzyme. The competitive nature of this inhibition by the peptide fragment alone underscores its direct interaction with the enzyme target.

CompoundEffect on Pea Plasma Membrane ATPase ActivityInhibition Type
This compound (Intact Glycopeptide)No non-competitive inhibition observed. researchgate.net Reduces the inhibitory effect of Supprescin B. jircas.go.jpN/A
Ser-Ser-Gly (Peptide Moiety)Inhibits ATPase activity. researchgate.netjst.go.jpCompetitive researchgate.netjircas.go.jp

Importance of Glycosylation for Suppressor Function

The glycosylation of this compound is a critical determinant of its primary function as a species-specific suppressor of plant defense. This compound is classified as a low-molecular-weight, mucin-type glycopeptide. jst.go.jpjircas.go.jp This type of glycosylation, where glycans are attached to serine or threonine residues, is integral to its biological role. The most compelling evidence for the importance of the carbohydrate portion is the host specificity of the suppressor's action. The suppressors from M. pinodes effectively block defense responses, such as the production of the phytoalexin pisatin (B192138) and the generation of superoxide (B77818), only in host plants like the pea. jircas.go.jpapsnet.orgscispace.com In nonhost plants, the same molecule fails to suppress defenses and can even elicit a defense response. jircas.go.jpapsnet.org This species-specific recognition strongly implies that the carbohydrate moieties are responsible for interacting with a specific receptor or binding partner on the surface of host cells, a function that the peptide alone does not perform. apsnet.org

Compound FeatureObserved Biological EffectInferred Role of Glycosylation
Intact Glycopeptide (this compound)Suppresses defense responses in host plants (pea). jircas.go.jpapsnet.orgMediates species-specific target recognition.
Intact Glycopeptide (this compound)Does not suppress (or can elicit) defense in nonhost plants. jircas.go.jpapsnet.orgConfers host-specificity to the molecule's function.

Influence of Overall Molecular Structure on Target Recognition and Binding

The distinct activities of the intact molecule versus its peptide fragment highlight the integrated function of its structure. While the Ser-Ser-Gly peptide can competitively inhibit ATPase activity in vitro, the complete glycopeptide does not function this way and instead acts as a highly specific suppressor of the entire defense cascade in vivo. researchgate.netjst.go.jp This suggests a model where the carbohydrate portion of this compound acts as a targeting domain, guiding the molecule to its specific receptor on the pea cell surface and ensuring host-specific binding. Once bound, the peptide moiety may then enact the suppressive effect, possibly by modulating the activity of the targeted protein complex and disrupting the downstream defense signaling pathway. researchgate.net Therefore, the glycan provides the "address" for delivery, and the peptide provides the "message," with the complete molecular structure being essential for successful pathogenesis.

Preclinical Research Methodologies for Supprescin a

In Vitro Experimental Systems

In vitro methods are crucial for dissecting the specific molecular interactions between Supprescin A and host cellular components in a controlled environment, free from the complexities of a whole organism. neuralink.com

Researchers utilize assays with isolated plant plasma membrane vesicles to investigate the direct effects of this compound on membrane-bound proteins, particularly transport proteins like H+-ATPases. researchgate.netscispace.com These vesicles are typically prepared from plant tissues, such as pea epicotyls, through methods like aqueous two-phase partitioning, which yields a highly purified fraction of plasma membranes. nih.gov A key feature of these preparations is that the vesicles are often oriented "inside-out," which makes the ATP-binding site of plasma membrane ATPases accessible to the external medium. thermofisher.com

Studies have shown that Supprescin B, a closely related compound also produced by M. pinodes, directly inhibits the proton-pumping activity of the plasma membrane H+-ATPase in pea. scispace.comnih.gov This inhibition is noncompetitive and was initially thought to be non-specific, as it also occurred in membranes from non-host species. scispace.com However, subsequent experiments on intact leaves revealed that the ATPase inhibition was specific to the host plant, suggesting a more complex regulatory mechanism is involved in vivo. scispace.com These vesicle assays are critical for measuring the direct impact on enzyme kinetics and ion transport across the plasma membrane.

Plant cell and tissue cultures are invaluable for studying cellular responses to this compound. Pea epicotyls have historically been a primary model system. okayama-u.ac.jpresearchgate.netokayama-u.ac.jp Experiments often involve treating epicotyl tissues with this compound, typically in conjunction with an elicitor molecule that normally activates plant defenses. researchgate.netoup.com The ability of this compound to counteract elicitor-induced responses, such as the production of the phytoalexin pisatin (B192138), is then quantified. scispace.comresearchgate.net

More recently, the model legume Medicago truncatula has been developed as a host system for studying M. pinodes infection and the function of its suppressors. researchgate.netnih.gov Cell suspension cultures derived from M. truncatula allow for homogenous treatment and are used to investigate changes in gene expression and other defense-related responses following exposure to Supprescin. nih.govresearchgate.net For example, studies have shown that the lipopolysaccharide from Sinorhizobium meliloti can suppress defense-associated gene expression in M. truncatula cell cultures, a finding analogous to the action of Supprescin. nih.govresearchgate.net These culture systems have demonstrated that this compound can suppress the elicitor-induced transcription of key defense genes. nih.gov

Enzyme activity assays are fundamental to understanding the biochemical targets of this compound. The most significantly impacted enzyme is the plasma membrane H+-ATPase. researchgate.netnih.gov

ATPase Activity: Assays measuring ATPase activity are typically colorimetric, detecting the amount of inorganic phosphate (B84403) released from ATP hydrolysis. nih.gov Using this method, research has demonstrated that partially purified cell wall-bound ATPases from pea exhibit strong inhibition by the M. pinodes suppressor. oup.com In contrast, the ATPase activity in the cell walls of cowpea, a non-host plant, was enhanced by the suppressor, highlighting a species-specific interaction. oup.com This specificity is a key factor in the host-pathogen relationship. scispace.com The inhibition of the H+-ATPase is believed to disrupt the signaling pathway required for activating the plant's defense response. scispace.com

Plant SourceEnzyme FractionEffect of SuppressorReference
Pea (Pisum sativum)Plasma MembraneInhibition of H+-ATPase activity scispace.comnih.gov
Pea (Pisum sativum)Cell Wall-BoundInhibition of ATPase activity oup.com
Cowpea (Vigna sinensis)Cell Wall-BoundActivation of ATPase activity oup.com

To understand how this compound alters plant defense at the genetic level, researchers employ techniques that measure changes in gene transcription.

Nuclear Run-on Assays: This technique provides a direct measure of the rate of transcription initiation for specific genes. nih.gov It was pivotal in demonstrating that this compound rapidly deactivates the elicitor-induced transcription of the gene encoding phenylalanine ammonia-lyase (PAL), a key enzyme in the phytoalexin biosynthesis pathway. okayama-u.ac.jpokayama-u.ac.jpoup.comresearchgate.net The assay involves isolating nuclei from pea epicotyl tissues treated with an elicitor and then Supprescin, followed by incubation with radiolabeled nucleotides to label the nascent transcripts. okayama-u.ac.jpnih.gov This showed that the suppressor's effect is at the level of transcription itself, rather than affecting mRNA stability. okayama-u.ac.jp

Quantitative PCR (qPCR): qPCR, or real-time PCR, is a highly sensitive method used to quantify the levels of specific mRNA transcripts. thermofisher.com Following RNA extraction and reverse transcription to cDNA, qPCR is used to measure the abundance of defense-related gene transcripts, such as those for PAL and chalcone (B49325) synthase (CHS). researchgate.netthermofisher.com Studies using this approach confirm the findings from nuclear run-on assays, showing that Supprescin treatment leads to a significant reduction in the accumulation of mRNAs for these key defense enzymes. researchgate.netnih.gov

These assays are used to identify the specific DNA sequences (cis-acting elements) in gene promoters and the proteins (trans-acting factors) that bind to them to regulate transcription.

Gel Mobility-Shift Assays (EMSA): This technique detects the binding of proteins to a specific DNA fragment based on the principle that a DNA-protein complex migrates more slowly through a polyacrylamide gel than the free DNA fragment. upenn.edu Research on the PAL gene promoter from pea (PSPAL2) used this method to show that nuclear extracts from Supprescin-treated cells alter the pattern of protein binding to the promoter region compared to extracts from elicitor-treated cells. okayama-u.ac.jpresearchgate.net

DNase I Footprinting Analysis: This method provides a high-resolution map of the exact protein-binding sites on a DNA sequence. okayama-u.ac.jp After proteins are allowed to bind to a labeled DNA fragment, the complex is lightly treated with DNase I, an enzyme that cuts the DNA backbone. The regions where proteins are bound are protected from cleavage. okayama-u.ac.jp This analysis revealed that Supprescin-mediated deactivation of the PSPAL2 gene involves changes in the binding of nuclear factors at specific sites within the promoter, notably at conserved sequences referred to as "box 2" and "box 4". okayama-u.ac.jpresearchgate.netokayama-u.ac.jp

TechniqueGene StudiedKey FindingReference
Nuclear Run-on AssayPhenylalanine Ammonia-Lyase (PAL)Supprescin rapidly deactivates elicitor-triggered transcription. okayama-u.ac.jpoup.comresearchgate.net
Gel Mobility-Shift AssayPSPAL2 (PAL gene family member)Supprescin treatment alters the formation of DNA-protein complexes at the promoter. okayama-u.ac.jpresearchgate.net
DNase I FootprintingPSPAL2 (PAL gene family member)Supprescin induces changes in protein binding at specific promoter sites (Box 2 and Box 4). okayama-u.ac.jpresearchgate.netokayama-u.ac.jp

Gene Expression Profiling Techniques (e.g., Nuclear Run-on Assays, Quantitative PCR)

In Vivo Plant Model Systems

In vivo studies using whole plants are essential for validating in vitro findings and understanding the role of this compound in the context of a genuine host-pathogen interaction. nih.gov These models confirm the biological relevance of the molecular mechanisms uncovered in isolated systems.

The primary model system is the pea plant (Pisum sativum) infected by its natural pathogen, Mycosphaerella pinodes. scispace.comoup.com In these studies, detached leaves or whole plants are inoculated with fungal spores. The germination fluid from these spores contains both elicitors and suppressors, including this compound. scispace.comresearchgate.net Experiments have shown that pre-treatment of pea leaves with purified this compound allows for successful infection by fungi that are normally non-pathogenic on pea, demonstrating its potent immunosuppressive activity. scispace.com

More recently, the model legume Medicago truncatula (ecotype R108-1) has been established as a susceptible host for M. pinodes. researchgate.netfrontiersin.org This system allows researchers to leverage the extensive genetic and genomic resources available for Medicago to study the host's response to infection and to this compound. nih.gov Ultrastructural studies using electron microscopy on infected Medicago leaves have shown that M. pinodes infection hyphae cause significant degradation of host cell organelles, a process facilitated by the action of suppressors. nih.govfrontiersin.org These in vivo models are critical for observing the physiological and cytological outcomes of this compound activity during pathogenesis.

Pathogen Inoculation Studies on Host Plants (e.g., Pisum sativum, Medicago truncatula)

Preclinical research on this compound fundamentally involves studying its effects within the context of a plant-pathogen interaction. Pathogen inoculation studies are a cornerstone of this research, designed to observe the compound's role in modulating the host's response to infection. These studies are typically conducted using the producing organism, the fungal pathogen Mycosphaerella pinodes, and its host plants, primarily the pea (Pisum sativum) and the model legume Medicago truncatula. oup.comfrontiersin.org

The methodology often involves applying the pycnospore germination fluid of M. pinodes, which contains this compound and its related compound Supprescin B, to the host plant tissues. oup.comscispace.com A common experimental model utilizes etiolated pea epicotyls or detached pea leaves. oup.comscispace.com In a typical setup, the plant tissue is wounded to facilitate entry, and then treated with an "elicitor" — a substance derived from the pathogen that normally triggers a defense response in the plant. Concurrently or subsequently, the tissue is treated with purified this compound or the pathogen's germination fluid to assess its ability to counteract the elicitor-induced defenses. oup.comscispace.com

In studies involving Medicago truncatula, researchers compare the infection process in susceptible versus resistant ecotypes. frontiersin.org Pycnospores of M. pinodes are inoculated onto the leaves, and the subsequent fungal growth, including the formation of infection hyphae, is observed microscopically. frontiersin.org These comparative studies allow for a detailed analysis of how the pathogen's secreted molecules, including suppressors like this compound, influence the success of the infection process in a susceptible host. frontiersin.org

Assessment of Plant Defense Responses (e.g., Phytoalexin Production, Pathogenesis-Related Protein Induction)

A critical aspect of this compound research is evaluating its impact on the host plant's innate defense mechanisms. Plants, when attacked by pathogens, typically mount a defense that includes the production of antimicrobial compounds called phytoalexins and the synthesis of pathogenesis-related (PR) proteins. oup.comwikipedia.org this compound has been identified as a suppressor of these key defense responses. oup.comoup.com

Phytoalexin Production: The primary phytoalexin produced by the pea plant (Pisum sativum) is pisatin. oup.com Research has demonstrated that this compound actively suppresses the accumulation of pisatin that is normally induced by pathogen-derived elicitors. oup.comoup.com In a key experiment, pea leaves were treated with an elicitor from M. pinodes to stimulate pisatin production. The addition of this compound to this system resulted in a dose-dependent inhibition of pisatin accumulation. This finding is a central piece of evidence for its role as a suppressor of plant chemical defenses. oup.com

Table 1: Effect of this compound on Elicitor-Induced Pisatin Accumulation in Pea Leaves
This compound Concentration (µM)Pisatin Accumulation (% of Elicitor-Only Control)
0100%
22~90%
220~50%
2200~20%

Data adapted from studies on the suppression of pisatin accumulation by this compound in the presence of an M. pinodes elicitor. oup.com

Pathogenesis-Related Protein Induction: Pathogenesis-related (PR) proteins are a diverse group of proteins induced during a pathogen attack, with some possessing antimicrobial activities. wikipedia.orgfrontiersin.org Studies on both pea and Medicago truncatula have shown that the suppressor activity from M. pinodes can delay or inhibit the elicitor-induced accumulation of mRNA for PR proteins, such as PR10-1. frontiersin.org This indicates that this compound acts at the level of gene expression to dismantle the plant's induced defense system, preventing the synthesis of these important defensive proteins. frontiersin.org

Analysis of Host Susceptibility to Pathogens

The ability of a pathogen to cause disease is intrinsically linked to its capacity to overcome the host's defenses. mhmedical.com By suppressing crucial defense responses like phytoalexin production and PR protein synthesis, this compound effectively increases the host plant's susceptibility to infection by M. pinodes. oup.comfrontiersin.org The analysis of host susceptibility in the context of this compound involves observing how the compound facilitates pathogen invasion and colonization.

Cytological studies on susceptible and resistant ecotypes of M. truncatula provide insight into this process. frontiersin.org While the initial stages of fungal spore germination and appressoria formation occur on both types of plants, the subsequent development of infection hyphae is significantly more successful on the susceptible ecotype. frontiersin.org This difference in outcome is attributed to the ability of the pathogen to secrete suppressors, like this compound, which quell the defense responses in the susceptible host, thereby allowing the infection to proceed. frontiersin.org In resistant plants, the defense responses are not effectively suppressed, leading to the restriction of fungal growth. frontiersin.org Therefore, the action of this compound is a key determinant of host-parasite specificity and the establishment of a compatible (successful) interaction. scispace.com

Table 2: Comparative Host Response to M. pinodes Inoculation
Host TypeDefense ResponseSuppressor EffectInfection Outcome
Susceptible (e.g., Pea, susceptible M. truncatula)Delayed/Inhibited Phytoalexin & PR Protein ProductionEffective Suppression (via this compound)Successful Fungal Colonization (Disease)
Resistant (e.g., resistant M. truncatula)Rapid & Robust Phytoalexin & PR Protein Production; Oxidative BurstIneffective SuppressionRestricted Fungal Growth (Resistance)

This table summarizes the differential outcomes based on the effectiveness of suppressor molecules like this compound in modulating host defense. frontiersin.org

Reactive Oxygen Species Generation Assays (e.g., Extracellular Peroxidase Activity)

Upon pathogen recognition, one of the earliest plant defense responses is the "oxidative burst," a rapid production of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). apsnet.orgnih.gov These molecules are directly antimicrobial and also act as signals to activate further defenses. Research indicates that suppressors from M. pinodes can block this critical defensive step. scispace.com

Preclinical methodologies to study the effect of this compound on ROS generation involve assays that quantify these highly reactive molecules.

Superoxide Detection: The generation of superoxide can be measured using the Nitroblue Tetrazolium (NBT) assay. mdpi.com In this method, NBT is reduced by superoxide to form a dark-blue, insoluble formazan (B1609692) precipitate, the amount of which can be quantified spectrophotometrically to determine the level of superoxide production. mdpi.comjacvam.go.jp Studies have shown that M. pinodes suppressors inhibit the elicitor-induced generation of superoxide in pea. scispace.com

Hydrogen Peroxide Detection: H₂O₂ is a more stable ROS and its production is often linked to the activity of extracellular peroxidases. apsnet.orgmdpi.com Its generation can be monitored using various fluorometric or colorimetric assays. A common method uses probes like Amplex Red, which, in the presence of horseradish peroxidase, reacts with H₂O₂ to produce the highly fluorescent compound resorufin. mdpi.com Cytological studies on M. truncatula have implicated H₂O₂ production as a key factor in restricting fungal growth in resistant interactions, suggesting that the pathogen's ability to suppress this ROS burst is crucial for successful infection. frontiersin.org

By using these assays, researchers can confirm that this compound's mode of action includes the direct or indirect inhibition of the host's oxidative burst, further crippling its defense capabilities and rendering it susceptible to disease.

Future Research Directions for Supprescin a

Elucidation of Comprehensive Host Receptor-Ligand Interactions for Supprescin A

A primary goal for future research is the definitive identification and characterization of the host receptor(s) for this compound. While a specific receptor-mediated recognition has been proposed, direct proof remains elusive. oup.com Early studies suggested that suppressors like this compound might not simply compete with elicitors for a binding site but rather affect the signaling pathway downstream. scispace.com

Key research questions include:

Identification of the Primary Receptor: It has been proposed that the mechanism of suppression involves the interference of the glycopeptide with a plasma membrane ATPase through direct interaction. oup.com Further investigation is needed to confirm if this ATPase is the primary receptor or part of a larger receptor complex. Research has suggested that putative receptors for fungal signals might be located near or could even be the cell wall-bound ATPases themselves. ndl.go.jp

Binding Kinetics and Specificity: The interaction between a ligand, like this compound, and its receptor is defined by characteristics such as specificity, affinity, and reversibility. genextgenomics.com Future studies should aim to quantify these parameters to understand the strength and dynamics of the binding. Determining why the suppressor inhibits ATPase activity only in the host plant, pea, despite inhibiting it in isolated membranes from non-host species, is crucial for understanding its host specificity. scispace.com

Receptor Localization: Pinpointing the subcellular location of the receptor—be it on the plasma membrane or within the cell wall—is essential. ndl.go.jpfrontiersin.org This will clarify the initial point of contact and signal perception.

Investigation of Downstream Signaling Pathways and Cellular Responses Beyond Initial Target Binding

Once this compound binds its target, it triggers a cascade of events that culminates in the suppression of plant defenses. Research has shown that this compound deactivates the transcription of defense genes, notably the one encoding phenylalanine ammonia-lyase (PAL). nih.gov This deactivation is rapid, with the signal being transduced from the cell surface to the nucleus within minutes. oup.com

Future research should focus on:

Mapping the Signal Transduction Cascade: Studies have indicated that this compound inhibits the elicitor-induced increase in key signaling molecules like phosphatidylinositol-4,5-bisphosphate and inositol (B14025) 1,4,5-triphosphate. oup.com A comprehensive analysis is needed to map the entire pathway from the receptor to the nuclear events.

Identifying Suppressor-Specific Pathways: Evidence suggests that this compound does not merely block elicitor-induced pathways but may also actively induce certain host genes, pointing to a suppressor-specific signal transduction pathway. oup.com Identifying these pathways and the genes they regulate would provide a more complete picture of the suppressor's function.

Cross-talk with other Hormonal Pathways: Plant defense is a complex network involving hormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene. nih.gov Since PAL is a key enzyme in the phenylpropanoid pathway, which is linked to SA biosynthesis, understanding how this compound's activity intersects with these hormonal signaling networks is a critical area for investigation. nih.gov Interestingly, JA has been shown to inhibit elicitor-induced PAL accumulation, suggesting it may function as an endogenous suppressor, and creating a point of comparison for this compound's mechanism. oup.com

Identification and Characterization of Novel this compound Analogues and Derivatives

This compound belongs to a family of structurally related glycopeptides, with Supprescin B being another known member produced by M. pinodes. scispace.com In chemistry, a derivative is a compound derived from a similar compound via a chemical reaction, while a structural analog shares a similar parent molecule but differs in the arrangement or replacement of atoms. wikipedia.orgsemanticscholar.org

Future efforts in this area could include:

Synthesis of Novel Analogues: The synthesis of novel this compound analogues would be invaluable. nih.gov By systematically modifying its structure, researchers can perform structure-activity relationship (SAR) studies. This involves creating derivatives with altered sugar moieties or peptide backbones to pinpoint the exact components essential for its suppressor activity.

Improving Stability and Potency: The creation of derivatives can also aim to improve the molecule's properties, such as stability or potency. scielo.br This could lead to the development of more robust molecular probes for research purposes.

Screening for New Natural Variants: Investigating other strains of M. pinodes or related fungal species could lead to the discovery of new, naturally occurring Supprescin analogues with potentially different specificities or modes of action.

Exploration of this compound as a Molecular Tool for Modulating Plant Immunity

The ability of this compound to specifically disarm plant defenses makes it a potentially powerful tool for research. Treatment of pea leaves with supprescins has been shown to increase the infection frequency of several otherwise non-pathogenic fungi, effectively conditioning the plant toward susceptibility. scispace.com

Future applications could involve:

Dissecting Defense Pathways: By suppressing specific defense responses, this compound can be used to study the relative importance of different immune pathways in resisting various pathogens. For example, it could help elucidate the role of the phenylpropanoid pathway in non-host resistance. nih.gov

Identifying Novel Defense Components: In a plant treated with this compound, any remaining residual defense responses could indicate the existence of parallel, suppressor-insensitive immune pathways. This would allow for the identification and characterization of new components of the plant immune system.

Facilitating Genetic Studies: this compound could be used to temporarily compromise the defenses of plants that are otherwise difficult to infect, facilitating genetic studies of host-pathogen interactions that would not normally be possible.

Comparative Studies with Endogenous Plant Suppressors and their Functional Overlaps

Plants themselves produce molecules that can suppress certain defense reactions. Comparing the mode of action of an exogenous suppressor like this compound with these endogenous molecules can provide insights into the fundamental mechanisms of immune regulation.

Areas for comparative study include:

Oligogalacturonides: Small oligomers of galacturonic acid, which can be released from the plant cell wall, have been identified as endogenous suppressors of disease resistance reactions in wheat. d-nb.info A comparative analysis could reveal whether they and this compound target similar or different points in the defense signaling network.

Jasmonic Acid (JA): In some contexts, JA can act as an endogenous suppressor of defense responses, such as by inhibiting the accumulation of PAL mRNA induced by elicitors. oup.com Given that this compound has the same effect, investigating a potential convergence of their signaling pathways would be a fruitful area of research. nih.govoup.com This could reveal whether the fungal pathogen has evolved to mimic or co-opt an existing plant regulatory mechanism.

Application of Advanced Gene Editing and Omics Approaches to Decipher this compound Effects

The advent of multi-omics and advanced gene editing technologies offers a powerful toolkit to unravel the complex interactions between this compound and its host. nih.gov These approaches can provide a systems-level understanding of the molecular changes induced by the suppressor. nih.govthermofisher.com

Future research strategies should incorporate:

Multi-Omics Analysis: A multi-omics approach—integrating transcriptomics, proteomics, and metabolomics—can create a detailed map of the cellular response to this compound. thermofisher.com This would move beyond single-gene analysis to identify entire networks of genes, proteins, and metabolites affected by the suppressor.

Gene Editing for Target Validation: Technologies like CRISPR-Cas9 can be used to systematically knock out or modify candidate genes in the host plant, such as the proposed ATPase receptor. nuffieldbioethics.orgnih.gov This would provide definitive genetic evidence for the role of these genes in mediating the effects of this compound.

Functional Genomics Screens: Genome-wide screens could be employed to identify host factors required for this compound activity. nih.gov By exposing a mutagenized plant population to the suppressor and screening for individuals that are no longer responsive, researchers could uncover previously unknown components of the signaling pathway.

High-Resolution Structural Biology Approaches for Target Interaction Mapping

A definitive understanding of how this compound functions at the molecular level requires detailed structural information. High-resolution structural biology techniques are essential for visualizing the precise interaction between the suppressor and its host target. nanoimagingservices.comscilifelab.se

Key future approaches include:

Cryogenic Electron Microscopy (Cryo-EM): This revolutionary technique allows for the determination of near-atomic resolution structures of biomolecular complexes in their native state. scilifelab.sefrontiersin.org Applying cryo-EM to a purified this compound-receptor complex would provide an unambiguous map of the binding interface, revealing the specific amino acid and sugar residues involved in the interaction.

X-ray Crystallography: If the this compound-receptor complex can be crystallized, X-ray crystallography could also yield a high-resolution 3D structure, offering detailed insights into the binding mode. scilifelab.se

Computational Modeling: High-resolution structural data would enable sophisticated computational modeling and docking studies. scilifelab.se This could be used to predict how modifications to this compound might affect its binding affinity, guiding the design of novel analogues with enhanced or reduced activity for research purposes.

Q & A

Q. What are the standard in vitro assays for evaluating Supprescin A’s bioactivity, and how should researchers control for assay variability?

  • Methodological Answer : Common assays include dose-response curves (MTT/XTT for viability), apoptosis assays (Annexin V/PI staining via flow cytometry), and target-specific enzymatic inhibition tests (e.g., kinase activity assays). To minimize variability:
  • Use triplicate technical replicates and biological replicates from independent experiments.
  • Include positive/negative controls (e.g., known inhibitors for enzymatic assays).
  • Adhere to NIH preclinical reporting guidelines for experimental conditions (e.g., cell line authentication, passage numbers) .

Q. How can researchers determine this compound’s mechanism of action when preliminary data show non-specific binding?

  • Methodological Answer :
  • Perform competitive binding assays with known ligands to assess specificity.
  • Use proteomic profiling (e.g., affinity purification coupled with mass spectrometry) to identify interacting proteins.
  • Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing of putative targets .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics, and how should dosing regimens be optimized?

  • Methodological Answer :
  • Rodent models (mice/rats) are standard for bioavailability and half-life studies. Use transgenic models if human-specific targets are involved.
  • Optimize dosing via pilot studies measuring plasma concentration-time profiles.
  • Report detailed parameters per NIH guidelines: administration route, vehicle, and ethical oversight .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on this compound’s efficacy in different cancer cell lines?

  • Methodological Answer :
  • Systematically vary culture conditions (e.g., hypoxia, serum concentration) to identify confounding factors.
  • Perform multi-omics integration (transcriptomics, metabolomics) to correlate efficacy with cellular states.
  • Apply meta-analysis frameworks to reconcile discrepancies across studies .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with existing therapies?

  • Methodological Answer :
  • Use combination index (CI) calculations (Chou-Talalay method) to quantify synergy/additivity/antagonism.
  • Employ factorial ANOVA to assess interaction effects between this compound and co-treatments.
  • Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes .

Q. How can researchers optimize this compound’s formulation for in vivo delivery while ensuring reproducibility?

  • Methodological Answer :
  • Test nano-encapsulation (liposomes, polymeric nanoparticles) to enhance solubility and bioavailability.
  • Use stability-indicating assays (HPLC, DSC) to validate formulation integrity under storage conditions.
  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for protocol sharing .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

  • Methodological Answer :
  • Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring.
  • Characterize batches via NMR, HPLC-PDA, and LC-MS for purity and structural consistency.
  • Document synthetic routes in compliance with ACS Style Guide standards for chemical reproducibility .

Data Analysis & Reporting

Q. How should researchers present contradictory findings in this compound’s dose-dependent toxicity across studies?

  • Methodological Answer :
  • Conduct sensitivity analyses to identify outlier datasets or methodological differences (e.g., assay endpoints).
  • Use funnel plots or Egger’s regression to assess publication bias in existing literature.
  • Clearly delineate limitations in discussion sections, per CONSORT or ARRIVE reporting guidelines .

Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry, pharmacology, computational biology)?

  • Methodological Answer :
  • Adopt shared data repositories (e.g., Zenodo, Figshare) for raw datasets and computational models.
  • Use standardized ontologies (e.g., ChEBI for chemical entities) to enhance interoperability.
  • Establish cross-disciplinary review panels to align experimental designs with clinical relevance .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer :
  • Apply cellular thermal shift assays (CETSA) or drug affinity response target stability (DARTS) to confirm target binding.
  • Use CRISPR-Cas9-generated knock-in models with epitope tags for in situ validation.
  • Integrate cryo-EM or X-ray crystallography for structural insights into binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.